molecular formula C22H30ClF3N4O5 B8412448 2-{[(Ethoxycarbonyl)piperidin-4-yl](trifluoroacetyl)amino}-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride

2-{[(Ethoxycarbonyl)piperidin-4-yl](trifluoroacetyl)amino}-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride

Cat. No.: B8412448
M. Wt: 522.9 g/mol
InChI Key: CIHZGGWJWVCQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(Ethoxycarbonyl)piperidin-4-yl](trifluoroacetyl)amino}-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C22H30ClF3N4O5 and its molecular weight is 522.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H30ClF3N4O5

Molecular Weight

522.9 g/mol

IUPAC Name

2-[(1-ethoxycarbonylpiperidin-4-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride

InChI

InChI=1S/C22H29F3N4O5.ClH/c1-3-34-21(33)28-8-6-15(7-9-28)29(20(32)22(23,24)25)18-14-16(4-5-17(18)19(30)31)27-12-10-26(2)11-13-27;/h4-5,14-15H,3,6-13H2,1-2H3,(H,30,31);1H

InChI Key

CIHZGGWJWVCQFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)N(C2=C(C=CC(=C2)N3CCN(CC3)C)C(=O)O)C(=O)C(F)(F)F.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

ethyl 4-{[2-(tert-butoxycarbonyl)-5-(4-methylpiperazin-1-yl)phenyl](trifluoroacetyl)amino}piperidine-1-carboxylate (2.15 g, 3.960 mmol) was dissolved in dry dichloromethane (8 mL) under nitrogen atmosphere. A 4 M solution of HCl in dioxane (9.9 mL, 39.6 mmol, 10 eq) was then added dropwise and the mixture was stirred at room temperature. After 5 hours 5 more equivalents of HCl were added and the reaction was stirred at room temperature overnight. The mixture was evaporated to dryness and stripped twice with DCM. It was then taken up with DCM/dioxane 1:3 and slurried for 1 hour. The solid was filtered, washed with ether and dried under vacuum at 50° C. for 1 hour. 1.78 g of title compound were obtained as a beige powder (86% yield).
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